molecular formula C9H9FO B12355860 2beta-(4-Fluorophenyl)-3alpha-methyloxirane

2beta-(4-Fluorophenyl)-3alpha-methyloxirane

Cat. No.: B12355860
M. Wt: 152.16 g/mol
InChI Key: CAZZJCNYSROITF-IMTBSYHQSA-N
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Description

rac-(2R,3R)-2-(4-fluorophenyl)-3-methyloxirane, trans: is a chiral epoxide compound characterized by the presence of a fluorophenyl group and a methyl group attached to an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R)-2-(4-fluorophenyl)-3-methyloxirane, trans typically involves the epoxidation of a suitable precursor. One common method is the reaction of a fluorophenyl-substituted alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: rac-(2R,3R)-2-(4-fluorophenyl)-3-methyloxirane, trans undergoes various chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols or amines.

    Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Further oxidation of the epoxide can yield corresponding ketones or aldehydes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

    Nucleophilic Substitution: β-substituted alcohols or amines.

    Reduction: Corresponding diols.

    Oxidation: Ketones or aldehydes.

Scientific Research Applications

rac-(2R,3R)-2-(4-fluorophenyl)-3-methyloxirane, trans has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2-(4-fluorophenyl)-3-methyloxirane, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s epoxide ring can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    (2R,3R)-2-(4-chlorophenyl)-3-methyloxirane: Similar structure but with a chlorine atom instead of fluorine.

    (2R,3R)-2-(4-bromophenyl)-3-methyloxirane: Similar structure but with a bromine atom instead of fluorine.

    (2R,3R)-2-(4-methylphenyl)-3-methyloxirane: Similar structure but with a methyl group instead of fluorine.

Uniqueness: rac-(2R,3R)-2-(4-fluorophenyl)-3-methyloxirane, trans is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.

Properties

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

(2S,3S)-2-(4-fluorophenyl)-3-methyloxirane

InChI

InChI=1S/C9H9FO/c1-6-9(11-6)7-2-4-8(10)5-3-7/h2-6,9H,1H3/t6-,9+/m0/s1

InChI Key

CAZZJCNYSROITF-IMTBSYHQSA-N

Isomeric SMILES

C[C@H]1[C@@H](O1)C2=CC=C(C=C2)F

Canonical SMILES

CC1C(O1)C2=CC=C(C=C2)F

Origin of Product

United States

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